Cyclo(gppgfp)-tfa

説明

The compound "Cyclo(gppgfp)-TFA" is presumed to be a cyclic peptide or diketopiperazine (DKP) derivative based on nomenclature conventions. While direct references to this specific compound are absent in the literature, structurally analogous cyclic peptides, such as cyclo(RGDfC)-TFA (a high-affinity αvβ3 integrin-binding peptide) and cyclo(His-Phe)-TFA, provide contextual insights. Cyclic peptides are characterized by their macrocyclic structure, which enhances metabolic stability and target specificity compared to linear analogs . Trifluoroacetic acid (TFA) is commonly used as a counterion during peptide synthesis to improve solubility and purification yields .

Cyclic peptides like cyclo(gppgfp)-TFA are hypothesized to exhibit biological activities such as enzyme inhibition, receptor antagonism, or cytotoxic effects, depending on their amino acid sequence and modifications. For instance, cyclo(RGDfC)-TFA demonstrates potent anti-angiogenic properties by targeting tumor-associated integrins , while cyclo(Pro-Leu) and cyclo(4-OH-Pro-Leu) show algicidal activity against Microcystis aeruginosa .

特性

CAS番号 |

148138-57-2 |

|---|---|

分子式 |

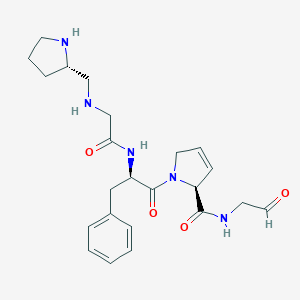

C23H31N5O4 |

分子量 |

441.5 g/mol |

IUPAC名 |

(2S)-N-(2-oxoethyl)-1-[(2R)-3-phenyl-2-[[2-[[(2S)-pyrrolidin-2-yl]methylamino]acetyl]amino]propanoyl]-2,5-dihydropyrrole-2-carboxamide |

InChI |

InChI=1S/C23H31N5O4/c29-13-11-26-22(31)20-9-5-12-28(20)23(32)19(14-17-6-2-1-3-7-17)27-21(30)16-24-15-18-8-4-10-25-18/h1-3,5-7,9,13,18-20,24-25H,4,8,10-12,14-16H2,(H,26,31)(H,27,30)/t18-,19+,20-/m0/s1 |

InChIキー |

IIOAXHWOQBDPIK-ZCNNSNEGSA-N |

SMILES |

C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |

異性体SMILES |

C1C[C@H](NC1)CNCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N3CC=C[C@H]3C(=O)NCC=O |

正規SMILES |

C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |

同義語 |

cyclo(Gly-Pro-psi(CH2NH)-Gly-Phe-Pro) cyclo(glycyl-prolyl-psi(CH2NH)-glycyl-phenylalanyl-prolyl) cyclo(GPpGFP)-TFA |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Properties of Cyclic Peptides and DKPs

Key Observations :

- Hydrophobicity : Cyclo(Pro-Leu) and cyclo(D-Pro-D-Phe) exhibit higher LogP values (>2), correlating with membrane permeability and algicidal/cytotoxic effects .

- Functional Modifications : The addition of a hydroxyl group in cyclo(4-OH-Pro-Leu) reduces LogP (1.48 vs. 2.11 for cyclo(Pro-Leu)) but enhances algicidal potency by 33%, likely due to improved hydrogen bonding with target proteins .

- Solubility : Cyclo(RGDfC)-TFA demonstrates superior aqueous solubility (>10 mg/mL), critical for therapeutic applications, whereas cyclo(His-Phe)-TFA has moderate solubility (0.47–1.26 mg/mL) .

Table 2: Bioactivity Comparison

| Compound | Target/Pathway | Activity (IC₅₀/EC₅₀) | Mechanism of Action |

|---|---|---|---|

| Cyclo(RGDfC)-TFA | αvβ3 integrin | 0.5 nM | Blocks tumor cell adhesion and angiogenesis |

| Cyclo(Pro-Leu) | Microcystis aeruginosa | 12 μM | Induces ROS overproduction, cell lysis |

| Cyclo(4-OH-Pro-Leu) | Microcystis aeruginosa | 8 μM | Synergistic ROS generation and membrane damage |

| Cyclo(D-Pro-D-Phe) | K562 leukemia cells | 100 μg/mL | Cytotoxic via apoptosis induction |

| Cyclo(His-Phe)-TFA | Microbial enzymes | N/A | Inhibits bacterial quorum sensing |

Key Findings :

- Anti-Tumor Activity: Cyclo(RGDfC)-TFA’s nanomolar affinity for αvβ3 integrin surpasses linear RGD peptides, highlighting the stability conferred by cyclization .

- Algicidal Specificity: Cyclo(4-OH-Pro-Leu) and cyclo(Pro-Leu) target cyanobacteria via distinct mechanisms—hydroxyl modification enhances ROS generation without altering membrane disruption efficacy .

- Structural-Activity Relationships: D-amino acid incorporation in cyclo(D-Pro-D-Phe) increases proteolytic resistance, prolonging cytotoxic effects in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。